molecular formula C11H13BrClNO B1344529 2-bromo-N-(5-chloro-2-methylphenyl)butanamide CAS No. 1017663-90-9

2-bromo-N-(5-chloro-2-methylphenyl)butanamide

Cat. No.: B1344529
CAS No.: 1017663-90-9
M. Wt: 290.58 g/mol
InChI Key: AALXTCOCUCTGNU-UHFFFAOYSA-N
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Description

2-Bromo-N-(5-chloro-2-methylphenyl)butanamide is an organic compound with the molecular formula C11H13BrClNO and a molecular weight of 290.58 g/mol . This compound is characterized by the presence of a bromine atom, a chlorine atom, and a butanamide group attached to a phenyl ring. It is commonly used in chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(5-chloro-2-methylphenyl)butanamide typically involves the reaction of 5-chloro-2-methylaniline with 2-bromobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:

5-chloro-2-methylaniline+2-bromobutyryl chlorideThis compound\text{5-chloro-2-methylaniline} + \text{2-bromobutyryl chloride} \rightarrow \text{this compound} 5-chloro-2-methylaniline+2-bromobutyryl chloride→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(5-chloro-2-methylphenyl)butanamide undergoes several types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides, thiols, or ethers.

    Oxidation: Formation of carboxylic acids or nitro compounds.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-Bromo-N-(5-chloro-2-methylphenyl)butanamide is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(5-chloro-2-methylphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(4-chlorophenyl)butanamide
  • 2-bromo-N-(3-chloro-2-methylphenyl)butanamide
  • 2-bromo-N-(5-chloro-3-methylphenyl)butanamide

Uniqueness

2-Bromo-N-(5-chloro-2-methylphenyl)butanamide is unique due to the specific positioning of the chlorine and methyl groups on the phenyl ring, which influences its chemical reactivity and biological activity. This structural arrangement can result in distinct interactions with molecular targets compared to other similar compounds.

Properties

IUPAC Name

2-bromo-N-(5-chloro-2-methylphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO/c1-3-9(12)11(15)14-10-6-8(13)5-4-7(10)2/h4-6,9H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALXTCOCUCTGNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=CC(=C1)Cl)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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